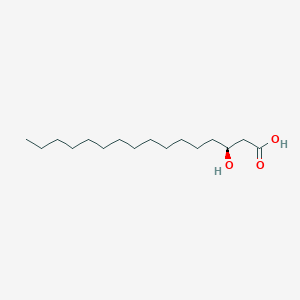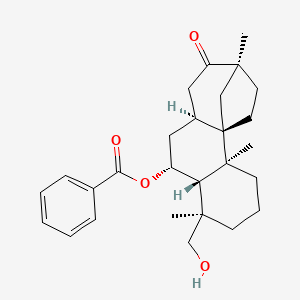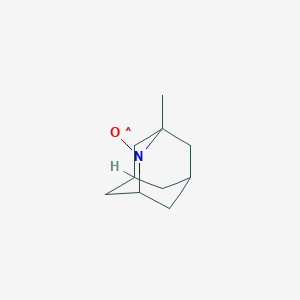
1-Me-AZADO
Übersicht
Beschreibung
CID 11579186: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Wissenschaftliche Forschungsanwendungen
CID 11579186 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .
Wirkmechanismus
Target of Action
1-Me-AZADO is a nitroxyl radical . Its primary targets are alcohols , particularly those that are sterically hindered . The compound exhibits superior catalytic proficiency compared to TEMPO, another nitroxyl radical .
Mode of Action
This compound interacts with its targets (alcohols) through a process known as oxidation . It acts as a catalyst in this process, facilitating the conversion of alcohols into their corresponding carbonyl compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alcohols . This process results in the formation of carbonyl compounds, which can have various downstream effects depending on the specific compounds formed .
Result of Action
The action of this compound results in the conversion of alcohols to carbonyl compounds . This includes the conversion of sterically hindered alcohols, which are typically resistant to such transformations . The resulting carbonyl compounds can then participate in further reactions, depending on their specific structures .
Safety and Hazards
Zukünftige Richtungen
The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed by employing an expedient catalytic system consisting of the oxoammonium salt [1-Me-AZADO+X−(X=Cl, BF4)]/NaClO2 .
Biochemische Analyse
Biochemical Properties
1-Methyl-2-azaadamantane-N-oxyl plays a significant role in biochemical reactions, particularly in the oxidation of alcohols. It interacts with a variety of enzymes and proteins, facilitating the conversion of alcohols to carbonyl compounds. The compound’s interaction with alcohol dehydrogenases and oxidases is crucial, as it enhances the catalytic activity of these enzymes, leading to efficient oxidation processes . The nitroxyl radical of 1-Methyl-2-azaadamantane-N-oxyl is responsible for its high reactivity, enabling it to act as a potent catalyst in these biochemical reactions .
Cellular Effects
1-Methyl-2-azaadamantane-N-oxyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate oxidative stress responses in cells by enhancing the activity of antioxidant enzymes. This modulation can lead to changes in gene expression profiles, particularly those related to oxidative stress and metabolic pathways . Additionally, 1-Methyl-2-azaadamantane-N-oxyl affects cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of 1-Methyl-2-azaadamantane-N-oxyl involves its interaction with biomolecules through its nitroxyl radical. This interaction leads to the oxidation of substrates, primarily alcohols, by abstracting hydrogen atoms. The compound can also inhibit or activate specific enzymes, depending on the context of the reaction. For instance, it can inhibit alcohol dehydrogenase activity by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . These interactions result in changes in gene expression and cellular responses to oxidative stress.
Vorbereitungsmethoden
The preparation of CID 11579186 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
CID 11579186 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
CID 11579186 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. CID 11579186 may exhibit distinct characteristics that make it more suitable for certain applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Eigenschaften
IUPAC Name |
2-hydroxy-1-methyl-2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWXHNXGXZJPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)

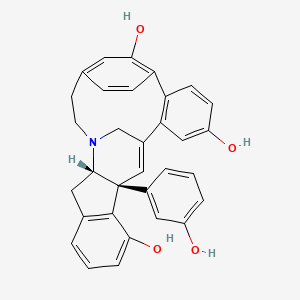

![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
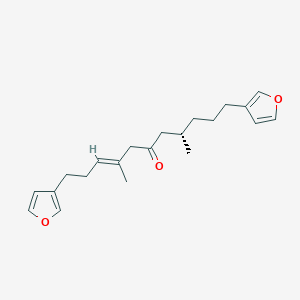
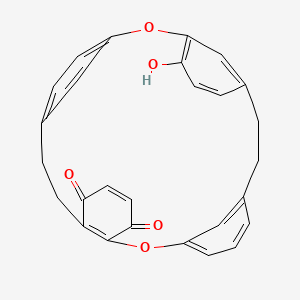
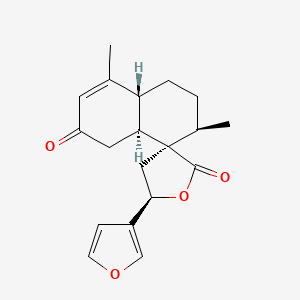
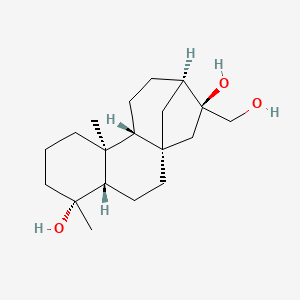
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)
![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
